molecular formula C23H24FN5O2S B10867565 7-(4-fluorobenzyl)-1,3-dimethyl-8-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione

7-(4-fluorobenzyl)-1,3-dimethyl-8-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10867565
M. Wt: 453.5 g/mol
InChI Key: JXMCZEJCHRVLSJ-UHFFFAOYSA-N
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Description

7-(4-fluorobenzyl)-1,3-dimethyl-8-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a fluorobenzyl group, a dimethyl group, and a sulfanyl ethylamino group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the introduction of the fluorobenzyl group, the dimethylation of the purine ring, and the attachment of the sulfanyl ethylamino group. Common reagents used in these reactions include fluorobenzyl bromide, dimethyl sulfate, and 4-methylphenyl sulfanyl ethylamine. The reaction conditions often involve the use of organic solvents such as dichloromethane and toluene, with temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorobenzyl)-1,3-dimethyl-8-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes .

Scientific Research Applications

7-(4-fluorobenzyl)-1,3-dimethyl-8-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-(4-fluorobenzyl)-1,3-dimethyl-8-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in cellular processes, including cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(4-fluorobenzyl)-1,3-dimethyl-8-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .

Properties

Molecular Formula

C23H24FN5O2S

Molecular Weight

453.5 g/mol

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[2-(4-methylphenyl)sulfanylethylamino]purine-2,6-dione

InChI

InChI=1S/C23H24FN5O2S/c1-15-4-10-18(11-5-15)32-13-12-25-22-26-20-19(21(30)28(3)23(31)27(20)2)29(22)14-16-6-8-17(24)9-7-16/h4-11H,12-14H2,1-3H3,(H,25,26)

InChI Key

JXMCZEJCHRVLSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCNC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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